ácidos indolcarboxílicos y derivados

Indolecarboxylic acids and their derivatives represent a diverse class of organic compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. These molecules are characterized by the presence of an indole ring fused to a carboxylic acid group, providing them with unique structural features and functional properties.

Indolecarboxylic acids have been found to exhibit a range of biological activities due to their aromatic structure and polar carboxylic moiety. They can act as potential inhibitors for various enzymes and receptors, making them valuable tools in the development of new drugs. In agriculture, indolecarboxylic acid derivatives are often used as plant growth regulators, promoting root development and enhancing crop yield.

In addition to their biological applications, indolecarboxylic acids and their derivatives also have interesting physical properties that make them suitable for use in electronics and photonic materials. The conjugated system of these compounds can lead to specific electronic transitions, enabling the design of advanced materials with tailored optical and electrical characteristics.

Overall, indolecarboxylic acids and their derivatives continue to be a focus of research due to their versatile structural features and promising applications across multiple industries.

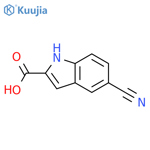

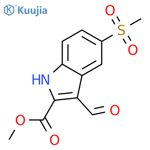

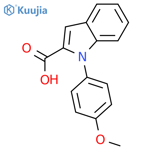

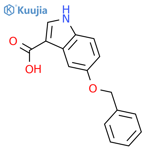

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

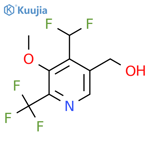

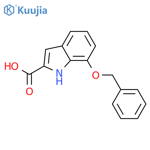

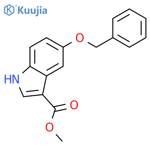

|

1H-Indole-2-carboxylic acid, 7-(phenylmethoxy)- | 84639-19-0 | C16H13NO3 |

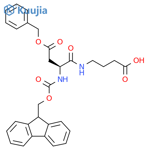

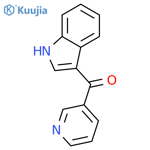

|

3-(Pyridine-3-carbonyl)-1H-indole | 37128-48-6 | C14H10N2O |

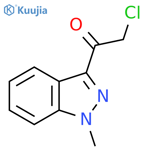

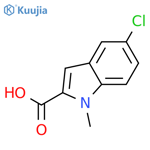

|

5-Chloro-1-methyl-1H-indole-2-carboxylic acid | 59908-47-3 | C10H8ClNO2 |

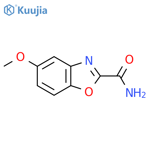

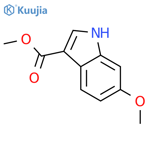

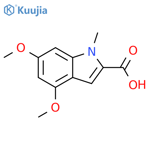

|

Methyl 6-methoxy-1H-indole-3-carboxylate | 131424-27-6 | C11H11NO3 |

|

5-Cyano-1H-indole-2-carboxylic Acid | 169463-44-9 | C10H6N2O2 |

|

METHYL 3-FORMYL-5-METHANESULFONYL-1H-INDOLE-2-CARBOXYLATE | 318292-56-7 | C12H11NO5S |

|

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID | 300365-79-1 | C16H13NO3 |

|

5-(Benzyloxy)-1H-indole-3-carboxylic Acid | 24370-73-8 | C16H13NO3 |

|

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate | 173844-39-8 | C17H15NO3 |

|

4,6-DIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID | 319906-50-8 | C12H13NO4 |

Literatura relevante

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

4. Book reviews

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

Proveedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados